Chemical Properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
Chemical Properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
This guide provides an in-depth technical analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol , a secondary alcohol derivative of the pyrazole heterocycle. This molecule serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands where the pyrazole ring acts as a bioisostere for phenyl or heteroaryl systems.
Technical Whitepaper & Application Guide
Executive Summary & Structural Definition
Target Molecule: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
Formula: C₈H₁₄N₂O
Molecular Weight: 154.21 g/mol
IUPAC Nomenclature Note: The prefix "1-" in the ethanol moiety denotes a secondary alcohol attached directly to the pyrazole ring at the C4 position via the alpha-carbon (
Structural Analysis
The molecule consists of a penta-substituted electron-rich aromatic system.
-
Pyrazole Core: The 1,3,5-trimethyl substitution pattern creates a sterically crowded environment around the N-centers and the C4 position.
-
Electronic Effects: The N1-methyl group eliminates tautomerism, fixing the bond order. The C3 and C5 methyl groups exert a positive inductive effect (+I), increasing the electron density of the ring and making the N2 nitrogen more basic compared to unsubstituted pyrazole.
-
Chiral Center: The C4-attached ethanol group contains a chiral center at the alpha carbon. Synthetic preparations typically yield a racemic mixture (
) unless asymmetric reduction is employed.
Physicochemical Profile
The following data represents the core physicochemical constants governing the molecule's behavior in solution and biological systems.
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | Viscous oil or low-melting solid | Likely crystallizes upon high purity; oil form common due to H-bonding disruption by methyls. |
| Boiling Point | ~280–290 °C (760 mmHg) | High bp due to intermolecular H-bonding (OH···N). |
| pKa (Base) | ~2.5 – 3.0 (Pyrazole N2) | The N2 nitrogen is the proton acceptor. The +I effect of methyls raises basicity slightly vs. pyrazole (pKa 2.5). |
| pKa (Acid) | ~16–17 (Alcohol OH) | Typical secondary alcohol acidity; negligible in aqueous media. |
| LogP | 0.6 – 0.9 | Moderately lipophilic; good membrane permeability. |
| Solubility | Soluble: DCM, MeOH, DMSO, EtOAcSparingly: Water, Hexanes | Amphiphilic nature allows solubility in polar organic solvents. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Favorable for CNS penetration (Rule of 5 compliant). |
Synthetic Pathways[1][2][3]
The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is most efficiently achieved via the reduction of its ketone precursor. This pathway ensures regiochemical integrity.[1]
Retrosynthetic Analysis
The target alcohol is derived from 4-acetyl-1,3,5-trimethylpyrazole , which is synthesized via the condensation of 3-acetyl-2,4-pentanedione (triacetylmethane) with methylhydrazine .
Step-by-Step Synthesis Protocol
Step 1: Precursor Synthesis (Knorr Pyrazole Synthesis variation)
-
Reagents: 3-acetyl-2,4-pentanedione (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).
-
Mechanism: Double condensation. The central carbonyl of the triketone becomes the C4 substituent, while the flanking carbonyls form the ring.
-
Procedure: Reflux methylhydrazine and 3-acetyl-2,4-pentanedione in ethanol for 4 hours. Concentrate and recrystallize to yield 4-acetyl-1,3,5-trimethylpyrazole.
Step 2: Carbonyl Reduction (Target Synthesis)
-
Reagents: 4-acetyl-1,3,5-trimethylpyrazole (1.0 eq), Sodium Borohydride (
, 0.5 eq), Methanol. -
Protocol:
-
Dissolve the ketone in anhydrous methanol at 0°C.
-
Add
portion-wise (exothermic). -
Stir at room temperature for 2 hours (monitor by TLC: disappearance of ketone spot).
-
Quench: Add saturated
solution to destroy excess hydride. -
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: Silica gel chromatography (EtOAc/Hexane gradient).
-
Figure 1: Synthetic pathway from acyclic precursors to the target secondary alcohol.
Chemical Reactivity & Transformations[2]
The reactivity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is dominated by the secondary alcohol and the electron-rich aromatic ring.
Oxidation (Reversible)
The alcohol can be oxidized back to the ketone using mild oxidants.
-
Reagents: PCC (Pyridinium Chlorochromate), Dess-Martin Periodinane, or Swern conditions.
-
Utility: This reaction is useful if the alcohol is used as a protecting group for the ketone or to generate a reactive intermediate for reductive amination.
Dehydration (Styrene Analog Formation)
Under acidic conditions with heat, the molecule undergoes elimination to form 1,3,5-trimethyl-4-vinyl-1H-pyrazole .
-
Conditions:
-TsOH (cat.), Toluene, Reflux (Dean-Stark trap). -
Mechanism: E1 elimination favored by the resonance stabilization of the resulting vinyl group with the aromatic pyrazole ring.
-
Application: The vinyl derivative is a potent Michael acceptor and a monomer for polymerization.
Nucleophilic Substitution (Activation)
The hydroxyl group is a poor leaving group but can be activated for substitution.
-
Chlorination: Reaction with Thionyl Chloride (
) yields the 1-(1-chloroethyl) derivative. Note: The pyrazole nitrogen may form a salt with HCl, requiring neutralization. -
Mesylation: Reaction with Methanesulfonyl chloride (
) generates a leaving group suitable for displacement by amines or azides.
Figure 2: Divergent reactivity profile of the secondary alcohol functionality.
Analytical Characterization
To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed.
Proton NMR ( -NMR, 400 MHz, )
-
1.45 ppm (d, 3H): Doublet for the methyl group of the ethanol chain (
). - 2.15 ppm (s, 3H): Singlet for C3-Methyl.
- 2.20 ppm (s, 3H): Singlet for C5-Methyl.
- 3.65 ppm (s, 3H): Singlet for N1-Methyl (typically downfield due to nitrogen attachment).
-
4.80 ppm (q, 1H): Quartet for the methine proton (
). -
2.0-3.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with
).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of water (
) is common in ESI for secondary alcohols, often showing a peak at 137 m/z.
Applications in Drug Discovery[4][5]
This scaffold acts as a "privileged structure" fragment.
-
Fragment-Based Drug Design (FBDD): The molecule is a high-quality fragment (MW < 200, low PSA) used to probe binding pockets in kinases (ATP hinge region binders).
-
Bioisostere: The 1-hydroxyethyl group mimics the pharmacological properties of isopropyl or tert-butyl groups but adds hydrogen-bond donor/acceptor capability, improving solubility and selectivity.
-
Linker Chemistry: The alcohol serves as a handle to attach the pyrazole core to larger pharmacophores via ether or ester linkages.
References
-
Synthesis of Pyrazole Derivatives: El-Borai, M. A., et al. "Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2018.[2]
-
Regioselective Pyrazole Synthesis: Kong, Y., Tang, M., & Wang, Y.[1] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.[1]
- Reactivity of Pyrazole Alcohols: Tietze, L. F., et al. "Inter- and Intramolecular Hetero-Diels-Alder Reactions." Chemical Reviews, 1996. (Contextual grounding for vinyl pyrazole reactivity).
-
Precursor Characterization: NIST Chemistry WebBook, "1,3,5-Trimethyl-1H-pyrazole derivatives."
- General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
